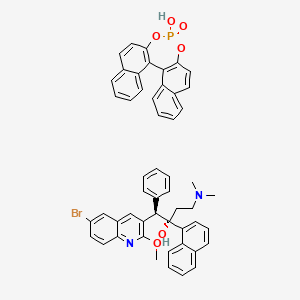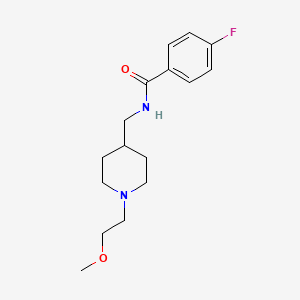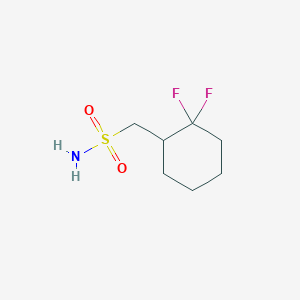![molecular formula C18H18N4O3 B2828198 3-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034507-62-3](/img/structure/B2828198.png)
3-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” is a complex organic molecule. It seems to be related to a class of compounds known as HBV capsid assembly modulators . These compounds are designed and synthesized for their anti-HBV activity .
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
- A series of 2-pyrazolines, including compounds related to 3-(2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one, have been synthesized from α,β-unsaturated ketones. These compounds have been studied for their antimicrobial activity against various organisms including E. coli and P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus). The compounds showed promising results in antimicrobial activity studies (Hassan, 2013).
Antimicrobial and QSAR Studies
- Novel analogs, structurally similar to this compound, have been designed, synthesized, and evaluated for their antibacterial activity. Compounds in this series displayed promising activity against Staphylococcus aureus and Bacillus subtilis. Additionally, quantitative structure–activity relationship (QSAR) studies were conducted to understand the relationship between molecular structure and antibacterial activity (Palkar et al., 2017).
Synthesis and Reactivity Studies
- Research into the synthesis and reactivity of benzothiazolyl compounds, closely related to the subject compound, highlights the diversity and potential of these compounds in creating a range of biologically active molecules. This area of research is critical in understanding the broader applications of such compounds in medicinal chemistry (Farag et al., 1996).
Antimicrobial and Anti-inflammatory Agents
- A study focusing on the synthesis of novel pyrazole, isoxazole, and benzothiazepine derivatives, structurally related to the compound , demonstrated their potential as antimicrobial and anti-inflammatory agents. This research contributes to understanding the therapeutic applications of such compounds (Kendre et al., 2015).
Antioxidant Activity
- Research into pyrimidine-containing heterocycles, related to the compound , has shown that these synthesized compounds possess potent antioxidant activity. This finding is significant for understanding the potential use of such compounds in treating oxidative stress-related diseases (Salem et al., 2016).
Antiviral Activity
- Studies on the conversion of furanone derivatives into heterocyclic systems, including those structurally similar to the compound , have revealed their potential antiviral activity against viruses like HAV and HSV-1. This research is valuable for exploring new antiviral agents (Hashem et al., 2007).
Orientations Futures
The future directions for this compound could involve further design and synthesis of related compounds, as well as more detailed evaluation of their anti-HBV activity . The chiral separation of related compounds was conducted successfully, and certain isomers were identified to be much more active . This suggests that future research could focus on these more active isomers.
Mécanisme D'action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) capsid . The HBV capsid plays a crucial role in the viral life cycle, making it an attractive target for antiviral therapy .
Mode of Action
This compound acts as a capsid assembly modulator (CAM) . It interacts with the HBV capsid, disrupting its normal assembly process . This disruption prevents the virus from successfully packaging its genetic material, thereby inhibiting its ability to replicate .
Biochemical Pathways
The compound’s action on the HBV capsid affects the viral replication pathway . By disrupting capsid assembly, the compound prevents the virus from producing new copies of itself . This has a downstream effect of reducing the viral load in the body .
Pharmacokinetics
The compound exhibits excellent anti-HBV activity, low cytotoxicity, and accepted oral pharmacokinetic (PK) profiles . This suggests that it is well-absorbed and distributed in the body, and it is effective at inhibiting HBV replication without causing significant harm to host cells .
Result of Action
The result of the compound’s action is a reduction in HBV replication . This leads to a decrease in the viral load, which can help to alleviate the symptoms of HBV infection and slow the progression of the disease .
Propriétés
IUPAC Name |
3-[2-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-17(11-21-15-3-1-2-4-16(15)25-18(21)24)20-7-8-22-13(10-20)9-14(19-22)12-5-6-12/h1-4,9,12H,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVATYRJMUPSJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)CN4C5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2R,3R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-[2-(2-methylphenyl)pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B2828121.png)

![N-(2,4-difluorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2828123.png)
![Methyl 2-(2-((6-((3-fluorophenyl)carbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetamido)benzoate](/img/structure/B2828124.png)
![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone](/img/structure/B2828125.png)
![6-(4-Methylpiperazin-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2828126.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2828127.png)
![6-chloro-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)pyridine-3-carboxamide](/img/structure/B2828130.png)

![1-[3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]iminothiolane 1-oxide](/img/structure/B2828133.png)
![N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2828135.png)